molecular formula C49H71N9O21S2 B13808334 Glu-glu-glu-glu-tyr-met-pro-met-glu CAS No. 82123-81-7

Glu-glu-glu-glu-tyr-met-pro-met-glu

Cat. No.: B13808334
CAS No.: 82123-81-7
M. Wt: 1186.3 g/mol
InChI Key: FKXYRDYBKXIDDI-AGQURRGHSA-N
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Description

The compound “Glu-glu-glu-glu-tyr-met-pro-met-glu” is a peptide sequence composed of multiple amino acids. This sequence is part of the polyoma virus medium T antigen, which plays a significant role in cellular transformation and has been used in various scientific studies . The sequence includes glutamic acid (Glu), tyrosine (Tyr), methionine (Met), and proline (Pro), among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide sequence can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

Industrial Production Methods

In an industrial setting, the production of peptides like “Glu-glu-glu-glu-tyr-met-pro-met-glu” can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection, washing, and coupling, making the process more efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” has several scientific research applications:

Mechanism of Action

The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” exerts its effects by interacting with specific molecular targets and pathways. In the context of the polyoma virus medium T antigen, it forms complexes with cellular proteins such as pp60c-src, a tyrosine-specific protein kinase. This interaction is crucial for the transforming activity of the medium T antigen . The peptide sequence also plays a role in activating the human calcium-sensing receptor, which can modify taste perception .

Comparison with Similar Compounds

Properties

CAS No.

82123-81-7

Molecular Formula

C49H71N9O21S2

Molecular Weight

1186.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C49H71N9O21S2/c1-80-22-19-31(45(74)56-33(49(78)79)13-18-40(68)69)54-47(76)35-4-3-21-58(35)48(77)32(20-23-81-2)55-46(75)34(24-25-5-7-26(59)8-6-25)57-44(73)30(12-17-39(66)67)53-43(72)29(11-16-38(64)65)52-42(71)28(10-15-37(62)63)51-41(70)27(50)9-14-36(60)61/h5-8,27-35,59H,3-4,9-24,50H2,1-2H3,(H,51,70)(H,52,71)(H,53,72)(H,54,76)(H,55,75)(H,56,74)(H,57,73)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,78,79)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

FKXYRDYBKXIDDI-AGQURRGHSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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